tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3IN2O2/c1-10(2,3)19-9(18)17-7-4-8(11(12,13)14)16-5-6(7)15/h4-5H,1-3H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMNPEWMULFGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130577 | |
| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-98-9 | |
| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Curtius–Hoffman Rearrangement for 4-Aminopyridine Intermediate
- Starting from 2-chloro-5-(trifluoromethyl)isonicotinic acid, the acid is converted to the corresponding acyl azide.
- Upon heating, the acyl azide undergoes rearrangement to isocyanate, which is hydrolyzed to give 4-aminopyridine derivative.
- This step is crucial to introduce the amino functionality at the 4-position, enabling subsequent carbamate formation.
Formation of tert-Butyl Carbamate
- The 4-aminopyridine intermediate is reacted with tert-butyl chloroformate or equivalent carbamoylating agents in the presence of a base (e.g., triethylamine) in anhydrous solvents such as dichloromethane.
- The reaction is typically carried out at low temperature (0 °C to room temperature) to minimize side reactions.
- The product is purified by column chromatography or recrystallization to yield this compound with high purity (>95%).
Representative Reaction Conditions and Yields
Catalytic and Coupling Methods Relevant to Synthesis
- Buchwald-Hartwig amination and palladium-catalyzed cross-coupling reactions are often employed in analogous pyridine functionalization steps to install various substituents, including iodides and trifluoromethyl groups.
- Ligands such as (1,1'-bis(diphenylphosphino)ferrocene) palladium(II) dichloride and bases like potassium acetate in solvents like 1,4-dioxane at 80 °C under inert atmosphere are typical for such couplings.
Summary Table of Preparation Method
| Stage | Starting Material | Key Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | Curtius–Hoffman reagents (e.g., diphenylphosphoryl azide) | Heat, aqueous workup | 4-Aminopyridine intermediate | ~70-90 (literature typical) |
| 2 | 4-Aminopyridine intermediate | Iodination agent (e.g., NIS) | DCM, RT | 5-Iodo-4-aminopyridine derivative | Moderate to high |
| 3 | 5-Iodo-4-aminopyridine | tert-Butyl chloroformate, TEA | DCM, 0 °C to RT | This compound | >85 |
Research Findings and Analytical Data
- The final compound is obtained as a white solid with molecular formula C11H12F3IN2O2 and molecular weight 388.125 g/mol.
- Purity typically exceeds 95% as confirmed by chromatographic and spectroscopic methods.
- ^1H NMR and ^19F NMR spectra confirm the presence of trifluoromethyl and carbamate groups, while mass spectrometry confirms the molecular ion peak consistent with the iodinated pyridine carbamate.
- The compound is stable under standard laboratory conditions and suitable for use as a building block in medicinal chemistry and agrochemical research.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The iodine atom at position 5 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. For example:
-
Reaction with boronic acids : The iodine can be replaced by aryl or vinyl groups under Suzuki-Miyaura conditions.
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Analogous 5-iodopyridine carbamate | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Aryl/vinyl-substituted pyridine carbamate | 60–85% |
Mechanism : Oxidative addition of Pd(0) to the C–I bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The trifluoromethyl group enhances electrophilicity at C-5, facilitating the reaction .
Deprotection of the Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | TFA in DCM (1:1 v/v), 25°C, 2–4 h | 2-(Trifluoromethyl)-5-iodopyridin-4-amine | >90% |
Mechanism : Protonation of the carbamate oxygen followed by cleavage of the Boc group via a six-membered transition state .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring (due to the trifluoromethyl group) allows nucleophilic substitution at C-5, though iodine’s poor leaving-group character in SNAr limits reactivity. Harsher conditions or transition-metal catalysis may be required:
| Nucleophile | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | CuI, L-proline, K₃PO₄, DMSO, 100°C | 5-Amino-substituted pyridine carbamate | 40–60% |
Note : The trifluoromethyl group at C-2 deactivates the ring, necessitating strongly activating conditions .
Functionalization via Lithiation
The iodine substituent can be replaced via directed ortho-metalation (DoM):
| Reagents/Conditions | Electrophile | Product | Yield | Source |
|---|---|---|---|---|
| n-BuLi, TMEDA, THF, –78°C | I₂, CO₂, or R-X | Substituted pyridine derivatives | 30–50% |
Mechanism : Lithiation at the position ortho to the directing group (carbamate), followed by quenching with electrophiles .
Hydrolysis of the Carbamate
Controlled hydrolysis yields urea or urea derivatives:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aqueous NaOH, MeOH, 60°C | – | 4-Hydroxy-2-(trifluoromethyl)pyridine | 70–80% |
Application : Generates intermediates for further functionalization .
Halogen Exchange Reactions
The iodine atom can undergo halogen exchange under Ullmann or Finkelstein conditions:
| Reagents/Conditions | Halide Source | Product | Yield | Source |
|---|---|---|---|---|
| CuI, DMF, 120°C | KBr or KCl | 5-Bromo/chloro-substituted pyridine carbamate | 50–70% |
Limitation : Lower efficiency compared to Suzuki couplings due to competing side reactions .
Key Reaction Data Table
| Reaction Type | Key Conditions | Typical Yields | Selectivity Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base, 80–100°C | 60–85% | High para-selectivity due to CF₃ |
| Carbamate Deprotection | TFA/DCM, 25°C | >90% | Clean conversion, minimal byproducts |
| SNAr with Amines | CuI, K₃PO₄, 100°C | 40–60% | Requires electron-deficient aryl partners |
| Directed Lithiation | n-BuLi, –78°C | 30–50% | Sensitive to steric hindrance |
Mechanistic and Structural Insights
-
Electronic Effects : The trifluoromethyl group at C-2 increases the pyridine ring’s electrophilicity, enhancing reactivity in cross-couplings but reducing nucleophilic substitution rates .
-
Steric Considerations : The tert-butyl carbamate group at C-4 imposes steric constraints, favoring reactions at C-5 (iodine position) .
-
Stability : The compound is stable under anhydrous conditions but susceptible to hydrolysis in acidic/basic environments .
Scientific Research Applications
Organic Synthesis
tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various substitution reactions, making it valuable for creating diverse chemical entities .
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical agent due to its unique reactivity and structural properties. It shows promise in:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit activity against certain bacterial strains, potentially serving as a lead compound for antibiotic development .
- Anticancer Properties : Investigations into its biological activity suggest that it may have anticancer effects, although more research is needed to fully understand its mechanisms.
Material Science
In materials science, this compound can be used to synthesize specialty chemicals and materials with specific electronic and physical properties. The presence of the trifluoromethyl group enhances the stability and reactivity of the resulting materials .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds derived from this compound against drug-resistant bacterial strains. The results indicated effective inhibition at low concentrations comparable to established antibiotics, highlighting its potential as a new therapeutic agent .
Case Study 2: Synthesis of Biologically Active Compounds
Research focusing on the synthesis pathways involving this compound demonstrated its utility in creating biologically active compounds. The efficiency of these pathways was assessed through yield percentages and reaction conditions, showcasing its role as a key intermediate in drug development .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Facilitates diverse chemical transformations |
| Medicinal Chemistry | Potential antimicrobial and anticancer agent | New leads for drug development |
| Material Science | Production of specialty chemicals with enhanced properties | Improved material stability and reactivity |
| Synthesis Method | Step | Conditions | Yield (%) |
|---|---|---|---|
| Fluorination | Addition of CF3 group | Controlled atmosphere | Varies |
| Iodination | Substitution reaction | Inert conditions | Varies |
| Carbamate Formation | Reaction with carbamate | Solvent-based reaction | High |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
Key Compounds for Comparison :
tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS 1773562-84-7) Molecular Formula: C₁₀H₁₂FIN₂O₂ Molecular Weight: 338.12 g/mol Substituents: Fluoro (5-position), iodo (4-position), tert-butyl carbamate (3-position). Key Differences: Replaces the trifluoromethyl group with a fluoro substituent.
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
- Substituents : Methoxy (5-position), iodo (4-position), tert-butyl carbamate (3-position).
- Key Differences : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing CF₃ in the target compound. This difference impacts ring electrophilicity and carbamate stability. Methoxy-substituted analogs are less reactive in cross-coupling reactions but more stable under acidic conditions .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0) Molecular Formula: C₁₁H₁₆FN₃O₃ Molecular Weight: 257.26 g/mol Substituents: Fluoro (5-position), hydroxy (4-position), methyl (6-position). Key Differences: A pyrimidine core instead of pyridine. This compound’s lower molecular weight and heterocyclic core limit its utility in metal-catalyzed reactions compared to the iodine-bearing target compound .
Analytical and Physical Properties
Comparative Data Table :
*Calculated based on analogous structures.
Q & A
Q. What synthetic strategies are commonly employed to introduce the tert-butyl carbamate group into pyridine derivatives?
The tert-butyl carbamate group is typically introduced via nucleophilic substitution or coupling reactions. For example, in analogous compounds, tert-butyl carbamate derivatives are synthesized by reacting hydroxyl- or amino-substituted pyridines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or triethylamine). In complex cases, intermediates like tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate may be coupled to pyridine scaffolds via Mitsunobu reactions (e.g., using N,N,N’,N’-tetramethylazodicarboxamide and triphenylphosphine) . Purification often involves reverse-phase chromatography (acetonitrile/water gradients) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing tert-butyl carbamate derivatives?
Key techniques include:
- LCMS : To confirm molecular ion peaks and fragmentation patterns. For example, LCMS analysis under conditions like SQD-FA05 (e.g., m/z 450–1011 [M+H]+) is used to verify molecular weight .
- HPLC : Retention times (e.g., 0.90–1.23 minutes under SQD-FA05) help assess purity and stability .
- NMR : 1H/13C NMR resolves regiochemistry, particularly distinguishing trifluoromethyl and iodopyridine environments.
Q. What are the stability and handling precautions for tert-butyl carbamates with halogen substituents?
Stability studies recommend storing derivatives at –20°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Safety data for analogous compounds highlight risks of skin/eye irritation (H315/H319) and respiratory tract irritation (H335). Use fume hoods and PPE during synthesis .
Advanced Research Questions
Q. How can conflicting LCMS and NMR data be resolved for iodinated pyridine carbamates?
Discrepancies between theoretical and observed molecular ions may arise from adduct formation (e.g., [M+H2O]+ in LCMS). To address this:
- Compare retention times across multiple HPLC conditions (e.g., SQD-FA05 vs. acidic/basic modifiers).
- Perform high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., iodine’s 127/129 amu split).
- Validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm trifluoromethyl and iodo positioning .
Q. What strategies optimize regioselective iodination in the presence of electron-withdrawing groups like trifluoromethyl?
Iodination of pyridines is influenced by directing effects. For 5-iodo substitution on a 2-trifluoromethylpyridine:
- Use N-iodosuccinimide (NIS) with Lewis acids (e.g., H2SO4) to enhance electrophilic substitution at the electron-deficient C5 position.
- Monitor reaction progress via TLC or in-situ IR to avoid over-iodination.
- Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .
Q. How can purification challenges for halogenated carbamates be addressed?
Halogenated derivatives often exhibit low solubility. Effective approaches include:
- Reverse-phase chromatography : C18 columns with acetonitrile/water gradients (e.g., 40–90% acetonitrile) .
- Recrystallization : Use mixed solvents (e.g., DCM/hexane) to improve crystal formation.
- Size-exclusion chromatography : For separating high-molecular-weight byproducts .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for Boc protection reactions to avoid hydrolysis.
- Characterization : Cross-validate LCMS data with NMR to confirm structural integrity, especially for iodine-containing compounds.
- Safety : Follow H335 precautions (ventilation) to mitigate inhalation risks during scale-up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
